4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to an oxadiazole ring and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide and oxadiazole intermediates. The reaction conditions often include:
Formation of Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Oxadiazole Ring Formation: The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Sulfamoyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-triazol-2-yl]benzamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-16-5-6-19(15-17(16)2)22-25-26-23(33-22)24-21(28)18-7-9-20(10-8-18)34(29,30)27(11-13-31-3)12-14-32-4/h5-10,15H,11-14H2,1-4H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUQVQCNUGGEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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